![molecular formula C7H9N7 B14347726 (3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine CAS No. 91846-38-7](/img/structure/B14347726.png)
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring and an ethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation with nitrous acid (HNO₂) and subsequent intramolecular cyclization . This method provides a straightforward route to obtain the target compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Microwave-assisted synthesis and solid-phase synthesis are potential methods for industrial production due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include azo compounds from oxidation, hydrazine derivatives from reduction, and substituted triazine derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of (3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This is particularly relevant in its anticancer activity, where it induces DNA damage in cancer cells, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[5,4-e][1,2,4]triazines: These compounds share a similar core structure but may have different substituents, leading to variations in their reactivity and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position and type of nitrogen atoms in the rings.
Uniqueness
(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine is unique due to the presence of the ethyl group at the 3-position and the hydrazine group at the 5-position.
Propiedades
Número CAS |
91846-38-7 |
|---|---|
Fórmula molecular |
C7H9N7 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
(3-ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine |
InChI |
InChI=1S/C7H9N7/c1-2-4-11-5-6(12-8)9-3-10-7(5)14-13-4/h3H,2,8H2,1H3,(H,9,10,12,14) |
Clave InChI |
GAUWLDZVWRWPQS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N=CN=C2NN)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


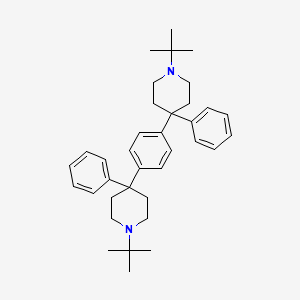
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14347646.png)
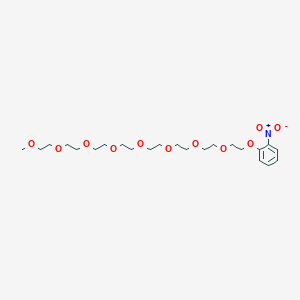
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
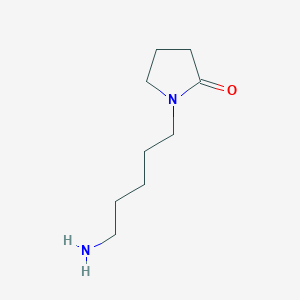
![Diethyl [(4-methylnaphthalen-1-yl)methyl]propanedioate](/img/structure/B14347667.png)
![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)
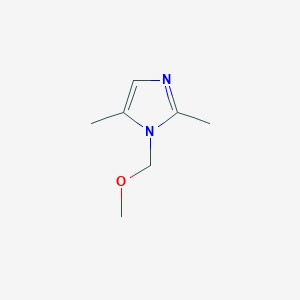
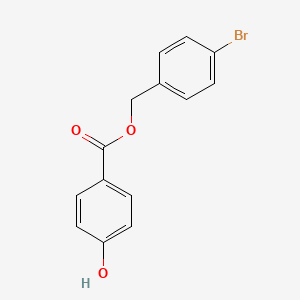
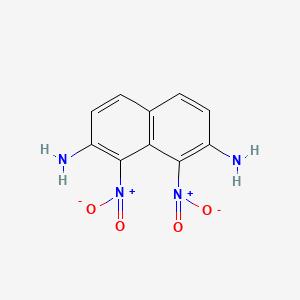
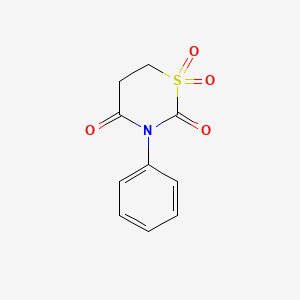
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
